![molecular formula C8H11Cl2N3O B022583 Lazabemide hydrochloride CAS No. 103878-83-7](/img/structure/B22583.png)
Lazabemide hydrochloride
概要
説明
Synthesis Analysis
The synthesis and evaluation of lazabemide and its derivatives involve designing compounds that inhibit MAO-A or MAO-B with varying intensities. These compounds use lazabemide as the lead compound, undergoing modifications to enhance their inhibitory activity on monoamine oxidase. The derivatives, such as compounds 3a, 3d, and 3f, have shown significant inhibition of MAO-A, while compounds 3i and 3m are more active against MAO-B. These findings indicate the potential of lazabemide derivatives in providing new inhibitors for MAO activity, contributing to the understanding of lazabemide's chemical synthesis and its implications for therapeutic use (Shiyang Zhou et al., 2018).
科学的研究の応用
Parkinson's Disease Treatment : Lazabemide has shown promise in treating Parkinson's disease. For instance, an l-dopa-lazabemide prodrug has potential in enhancing dopamine levels in Parkinson's disease patients, thereby improving oral bioavailability (Hoon, Petzer, Viljoen, & Petzer, 2017). Additionally, lazabemide, a selective MAOB inhibitor, effectively delays the need for levodopa in early Parkinson's disease patients (Kieburtz, 1996).
Monoamine Oxidase Inhibition : Derivatives of lazabemide are effective in inhibiting monoamine oxidase activity, thereby increasing levels of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in plasma and brain tissue (Zhou, Chen, & Huang, 2018).
Smoking Cessation Aid : Lazabemide may also aid in smoking cessation by restoring normal brain and platelet MAOB activity in smokers (Berlin et al., 2002).
Antioxidant Activity : Exhibiting potent antioxidant activity, lazabemide could potentially benefit neurodegenerative diseases like Alzheimer's by inhibiting membrane lipid peroxidation (Mason, Olmstead, & Jacob, 2000).
Pharmacodynamics : Research on its pharmacodynamics shows that lazabemide effectively inhibits platelet MAO-B activity for up to 20 hours, without significant correlation to age (Holford, Guentert, Dingemanse, & Kettler, 1994).
Safety and Tolerability : Studies have found lazabemide to be well-tolerated in Parkinson's disease patients, without causing significant cardiac arrhythmias, though it may induce asymptomatic, orthostatic drops in systolic blood pressure (Narabayashi et al., 1999).
作用機序
Target of Action
Lazabemide hydrochloride is a selective and reversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, in the brain .
Mode of Action
This compound interacts with its target, MAO-B, by inhibiting its activity . This inhibition is achieved through a reversible mechanism-based mode of action . The inhibition of MAO-B by Lazabemide leads to an increase in the levels of dopamine, a neurotransmitter that is often depleted in conditions like Parkinson’s disease .
Biochemical Pathways
The primary biochemical pathway affected by Lazabemide is the dopaminergic synapse pathway . By inhibiting MAO-B, Lazabemide slows the breakdown of dopamine, leading to increased dopamine levels . This can help alleviate symptoms in diseases characterized by low dopamine levels, such as Parkinson’s disease .
Pharmacokinetics
Only minor accumulation occurs upon multiple dosing, and steady-state plasma concentrations are achieved on the third day .
Result of Action
The primary result of Lazabemide’s action is the elevation of dopamine levels in the brain . This is achieved by inhibiting the activity of MAO-B, thereby slowing the breakdown of dopamine . This can lead to symptomatic relief in conditions like Parkinson’s disease, which are characterized by low dopamine levels .
Safety and Hazards
Lazabemide hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation .
Relevant Papers
A paper titled “Lazabemide, a selective, reversible monoamine … - Semantic Scholar” discusses the assessment of Lazabemide as a reversible selective MAOB inhibitor that promotes smoking cessation .
特性
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKTFLARGGXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046739 | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103878-83-7 | |
Record name | Lazabemide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lazabemide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAZABEMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research article highlights the sympathetic nervous system's role in inflammation. Given that Lazabemide Hydrochloride is a reversible inhibitor of monoamine oxidase B (MAO-B), could it potentially impact inflammation through modulating sympathetic activity?
A1: This is an interesting question and warrants further investigation. While this compound is primarily known for its use in Parkinson's disease treatment by increasing extracellular dopamine levels in the brain, its potential effects on peripheral sympathetic activity and subsequent inflammation are not fully elucidated []. Further research is needed to determine if this compound's inhibition of MAO-B translates to modulation of sympathetic nervous system activity in the context of inflammation, and if so, what the specific downstream effects might be.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。